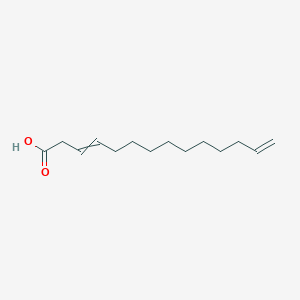

Tetradeca-3,13-dienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

401812-62-2 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

tetradeca-3,13-dienoic acid |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2,11-12H,1,3-10,13H2,(H,15,16) |

InChI Key |

VVRGJPKOLMOJGU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC=CCC(=O)O |

Origin of Product |

United States |

Stereochemical Considerations and Isomerism of Tetradecadienoic Acids

Geometric Isomerism and its Impact on Research Focus

Geometric isomerism in tetradecadienoic acids dictates the spatial orientation of the carbon chain around the double bonds. This structural variation leads to distinct biological activities, guiding the focus of scientific investigation toward specific isomers with notable functions.

(3E,5Z)-Tetradecadienoic acid, commonly known as megatomoic acid, is a well-studied long-chain polyunsaturated fatty acid. lookchem.comebi.ac.uk It is famously recognized as the primary component of the sex pheromone of the black carpet beetle, Attagenus megatoma. researchgate.netresearchgate.net This biological role has made it a significant target for chemical synthesis.

Researchers have developed various synthetic routes to produce megatomoic acid with high stereoselectivity. One notable method involves the Cadiot–Chodkiewicz cross-coupling of 1-decyne (B165119) and 4-bromo-3-butyn-1-ol, followed by stereoselective reductions and Jones oxidation, achieving a 97% stereoselectivity. researchgate.netresearchgate.net Another reported synthesis utilizes the stereoselective rearrangement of ethyl 3,4-tridecadienoate to achieve the desired (E,Z) configuration. researchgate.net The synthetic pheromone has been shown to elicit a positive electrophysiological response in the beetle. researchgate.netresearchgate.net

Beyond its role as a semiochemical, this compound is explored for other applications. It is used as an active pharmaceutical ingredient due to its potential therapeutic effects, where the specific geometry of its double bonds allows for unique interactions with biological systems. lookchem.com It is also utilized in the cosmetics industry for its moisturizing properties and as a component in nutritional supplements. lookchem.com

Table 1: Research Highlights for (3E,5Z)-Tetradecadienoic Acid

| Research Area | Key Findings | References |

|---|---|---|

| Pheromone Chemistry | Identified as the sex attractant for the black carpet beetle (Attagenus megatoma). | researchgate.netresearchgate.net |

| Organic Synthesis | Synthesized with 97% stereoselectivity via Cadiot–Chodkiewicz cross-coupling. | researchgate.netresearchgate.net |

| Potential Applications | Investigated for use in pharmaceuticals, cosmetics, and nutritional supplements. | lookchem.com |

Significant research has focused on (5Z,9Z)-tetradeca-5,9-dienoic acid and its derivatives, particularly in the field of oncology. benthamdirect.comnih.gov Studies have involved the synthesis of novel hybrid molecules by linking the dienoic acid to steroids or other complex organic structures like oleanolic acid. benthamdirect.commdpi.comresearchgate.net

A common synthetic strategy is the DCC/DMAP-catalyzed esterification of (5Z,9Z)-tetradeca-5,9-dienoic acid with various hydroxy steroids. benthamdirect.comnih.govresearchgate.net Another innovative approach involves a Ti-catalyzed homocyclomagnification of 1,2-dienes to create the core dienoic acid structure. mdpi.commdpi.com

These synthesized hybrid molecules have demonstrated significant biological activity. Research has found them to exhibit high cytotoxicity against several human cancer cell lines, including Jurkat (T-cell leukemia), K562 (chronic myelogenous leukemia), U937 (histiocytic lymphoma), HL60 (promyelocytic leukemia), and HEK293 (human embryonic kidney). benthamdirect.comnih.govmdpi.comresearchgate.netmdpi.com Furthermore, these compounds have been identified as potent inhibitors of human topoisomerase I (hTop1), a key enzyme involved in DNA replication and a target for cancer chemotherapy. benthamdirect.comnih.govresearchgate.net In silico docking studies have been employed to hypothesize the mechanism of this inhibition. benthamdirect.comnih.gov

Table 2: Cytotoxic Activity of (5Z,9Z)-Tetradeca-5,9-dienoic Acid Derivatives

| Derivative Type | Target Cancer Cell Lines | Mechanism of Action | References |

|---|---|---|---|

| Steroid Hybrids | HEK293, Jurkat, K562 | Human Topoisomerase I (hTop1) Inhibition | benthamdirect.comnih.gov |

| Oleanolic Acid Hybrids | Jurkat, K562, U937, HEK293, HL60 | Cytotoxicity, Apoptosis Induction, Topoisomerase I Inhibition | mdpi.commdpi.com |

Tetradeca-2,4-dienoic acid is another isomer of interest, belonging to the class of conjugated dienes. nih.gov Research into this structure includes the study of complex natural products that feature this backbone. For instance, (7R,12R,13R)-13-formyl-12,14-dihydroxy-3,5,7-trimethyltetradeca-2,4-dienoic acid is a polyketide with a tetradeca-2,4-dienoic acid core. ontosight.ai Such polyketides are known for a wide range of biological activities, and research is ongoing into their potential antimicrobial, antifungal, antiviral, and anticancer properties. ontosight.ai The synthesis of related conjugated dienoic esters has been achieved with high isomeric purity using methods like Pd-catalyzed alkenylation (Negishi coupling). researchgate.net

Research extends to other isomers, each with unique characteristics and biological relevance.

Tetradeca-9,12-dienoic Acid: This polyunsaturated fatty acid is a component of various biological systems. ontosight.ai It is found in food sources like nuts, seeds, and vegetable oils. ontosight.ai Biologically, it serves as a precursor to eicosanoids, which are signaling molecules involved in inflammation and immune responses. ontosight.ai The (Z,E)-9,12-tetradecadienyl acetate (B1210297) (ZETA) is a major pheromone component for several economically important moth species, and its "green chemistry" bioproduction in yeast has been successfully demonstrated. nih.gov

Tetradeca-5,8-dienoic Acid: The (5Z,8Z)-isomer is a straight-chain, diunsaturated long-chain fatty acid. nih.govchemfont.ca It is classified as a polyunsaturated fatty acid and has been identified in the Human Metabolome Database. nih.gov

Tetradeca-2,4-dienoic Acid Research

Chirality in Tetradecadienoic Acid Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of biological chemistry. mdpi.com In the context of tetradecadienoic acids, chirality often arises from stereocenters along the carbon chain, which can exist in either an R or S configuration. This stereoisomerism is crucial because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral molecule. mdpi.com

A compelling example of the importance of stereochemistry is found in the biosynthesis of moth sex pheromones. Research on the moth Spodoptera littoralis has detailed the enzymatic conversion of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid. nih.gov This study was the first to elucidate the stereochemistry of such an enzymatic 1,4-dehydrogenation reaction. Using isotopically labeled substrates, researchers determined that the reaction proceeds via the removal of both pro-(R) hydrogen atoms at positions C-10 and C-13 of the substrate. nih.gov This finding was significant as it represented the first reported desaturase with a pro-(R)/pro-(R) stereospecificity that results in the formation of (E)-double bonds, providing crucial insight into the mechanism of these enzymes. nih.gov

Advanced Synthetic Methodologies for Tetradecadienoic Acids and Analogues

Chemo- and Stereoselective Synthesis Strategies

Wittig Coupling Reactions in Dienoic Acid Synthesis

The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds with good stereocontrol. It involves the reaction of a phosphorus ylide with an aldehyde or ketone. In the context of dienoic acid synthesis, this reaction is particularly valuable for establishing the geometry of one of the double bonds.

Synthetic routes employing the Wittig coupling reaction have been successfully used for the preparation of the (Z,E)- and (Z,Z)-isomers of tetradeca-4,8-dien-1-yl acetate (B1210297). researchgate.netresearchgate.net The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Generally, non-stabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. For instance, the synthesis of (5Z,9Z)- and (5Z,9E)-dienoic acids was achieved by coupling aldehydes with the Wittig salt of 5-bromovaleric acid. researchgate.net This approach highlights the utility of the Wittig reaction in building complex fatty acid chains from smaller, functionalized precursors.

A general representation of a Wittig reaction in this context is shown below:

| Reactant 1 (Ylide) | Reactant 2 (Aldehyde) | Product | Stereochemistry |

| Phosphonium ylide | Aldehyde | Alkene + Triphenylphosphine oxide | (Z) or (E) |

Alkylation of Terminal Alkynes in Dienoic Acid Synthesis

The alkylation of terminal alkynes is a fundamental carbon-carbon bond-forming reaction that serves as a key step in the synthesis of various unsaturated fatty acids. Terminal alkynes possess an acidic proton (pKa ≈ 25) that can be removed by a strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide ion. chemistrysteps.commasterorganicchemistry.com This acetylide can then react with an alkyl halide in an Sₙ2 reaction to extend the carbon chain. chemistrysteps.commasterorganicchemistry.com

This methodology is particularly effective for synthesizing the (E,E)- and (E,Z)-isomers of tetradecadienoic acids. researchgate.netresearchgate.net The synthesis of tetradeca-4,8-dien-1-yl acetate isomers exemplifies this strategy, where the alkylation of terminal alkynes is a crucial step for building the carbon backbone before the introduction and stereochemical definition of the double bonds. researchgate.net The resulting internal alkyne can then be selectively reduced to either a (Z)- or (E)-alkene, providing stereochemical control. For example, reduction with a Lindlar catalyst yields a (Z)-alkene, while reduction with sodium in liquid ammonia (B1221849) produces an (E)-alkene.

The two-step process can be summarized as:

Deprotonation: A terminal alkyne is treated with a strong base to form an acetylide anion.

Nucleophilic Substitution: The acetylide anion attacks a primary alkyl halide, forming a new internal alkyne. masterorganicchemistry.com

This method was also integral to the synthesis of (5Z,9Z)-14-methylpentadeca-5,9-dienoic acid, where a combination of alkyne-bromide coupling and a subsequent Wittig reaction proved to be an efficient strategy for assembling the Δ5,9 functionality with high yield and stereoselectivity. researchgate.net

Titanium-Catalyzed Cyclomagnesiation and Cross-Coupling Approaches

A novel and highly effective method for the stereoselective synthesis of dienoic acids involves titanium-catalyzed reactions. Specifically, the catalytic homo-cyclomagnesiation of 1,2-dienes, often referred to as the Dzhemilev reaction, has been established as a key step for creating compounds with (Z,Z)-diene fragments. nih.govmdpi.com

This methodology was successfully applied to the synthesis of (5Z,9Z)-1,14-tetradeca-5,9-dienedioic acid. nih.gov The synthesis begins with the homo-cyclomagnesiation of 2-(hepta-5,6-dien-1-yloxy)tetrahydro-2H-pyran, catalyzed by Cp₂TiCl₂. nih.gov The resulting magnesium-containing intermediate can then be further functionalized to produce the target dienedioic acid. This approach has also been used to create hybrid molecules based on lithocholic acid and (5Z,9Z)-tetradeca-5,9-dienedioic acid. nih.gov Similarly, novel steroid derivatives of (5Z,9Z)-dienoic acids were prepared using this cross-cyclomagnesiation strategy. nih.gov

Furthermore, Ti-catalyzed cross-coupling of oxygen-containing and aliphatic 1,2-dienes has been developed as a Z-stereoselective method for synthesizing unsaturated acids containing a 1Z,5Z,9Z-triene moiety. mdpi.comdntb.gov.ua Low-valent titanium species, generated in situ, can also mediate the reductive cross-coupling of imines with terminal alkynes to produce stereodefined allylic amines, which are versatile building blocks in organic synthesis. beilstein-journals.org

Knoevenagel Condensation for Dienoic Acid Scaffolds

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a weak base catalyst, such as an amine. wikipedia.orglscollege.ac.in The reaction proceeds via nucleophilic addition followed by a dehydration reaction, typically yielding an α,β-unsaturated product. wikipedia.orgslideshare.net

This method is particularly useful for creating conjugated dienoic acid scaffolds. The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a base and a compound containing a carboxylic acid group, such as malonic acid. wikipedia.orglscollege.ac.in Under these conditions, the condensation is often followed by decarboxylation. For example, the reaction of acrolein (an unsaturated aldehyde) with malonic acid in pyridine yields trans-2,4-pentadienoic acid, demonstrating the formation of a dienoic acid structure. wikipedia.orglscollege.ac.in This principle can be extended to synthesize more complex dienoic acids by choosing appropriate aldehyde and active methylene (B1212753) starting materials.

| Aldehyde | Active Methylene Compound | Base/Solvent | Product Type |

| Acrolein | Malonic Acid | Pyridine | trans-2,4-Pentadienoic acid |

| Crotonaldehyde | Malonic Acid | Pyridine | Sorbic acid |

Synthesis of Deuterated Analogues for Mechanistic Investigations

The synthesis of isotopically labeled compounds, particularly deuterated analogues, is a critical tool for investigating reaction mechanisms and biosynthetic pathways. europa.eu By replacing specific hydrogen atoms with deuterium (B1214612), researchers can track the fate of atoms and probe the kinetic isotope effect to identify rate-determining steps in a reaction.

A notable example is the synthesis of gem-dideuterated tetradecanoic acids to study the enzymatic conversion of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid. nih.gov Specifically, [2,2,3,3,10,10-²H₆]- and [2,2,3,3,13,13-²H₆]-tetradecanoic acids were prepared from intermediate ketones. nih.gov The study revealed that deuterium substitution at the C10 position slowed the reaction, whereas substitution at C13 had no effect. This finding supports a mechanism involving a slow, initial C10-H bond cleavage, followed by a fast C13-H bond removal and rearrangement. nih.gov

Similarly, penta-deuterated precursors of the pheromone of the Egyptian armyworm Spodoptera littoralis were synthesized to confirm its composition and biosynthetic pathway. researchgate.net These deuterated acids were successfully incorporated into the pheromone blend by the insect, providing direct evidence for the proposed biosynthetic route. researchgate.net

Total Synthesis Pathways of Specific Tetradecadienoic Acid Isomers

The methodologies described above have been integrated into multi-step total syntheses to produce specific, biologically active isomers of tetradecadienoic acid.

Synthesis of (3E,5Z)-Tetradecadienoic Acid (Megatomic Acid): An expeditious route to this sex attractant of the black carpet beetle was developed with 97% stereoselectivity. The key steps included a Cadiot–Chodkiewicz cross-coupling of 1-decyne (B165119) and 4-bromo-3-butyn-1-ol, followed by stereoselective reductions of the resulting diyne system and a final Jones oxidation to yield the target acid. researchgate.net

Synthesis of cis-3,cis-5- and trans-3,cis-5-Tetradecadienoic Acids: A method for these pheromone constituents was based on the reaction of 4-bromo-2-butenoic acid with 1-decynylmagnesium bromide to form trans-2-tetradecen-5-ynoic acid. researchgate.net This intermediate underwent alkali-induced isomerization to a mixture from which cis-3- and trans-3-tetradecen-5-ynoic acids were separated. Subsequent stereoselective reduction of the alkyne group, using either dicyclohexylborane (B74569) or hydrogenation over a Lindlar catalyst, furnished the desired (Z,Z) and (E,Z) dienoic acids. researchgate.net

Synthesis of (5Z,9Z)-Tetradeca-5,9-dienedioic Acid: This diacid was synthesized in two stages, with the key step being the Ti-catalyzed homo-cyclomagnesiation of 2-(hepta-5,6-dien-1-yloxy)tetrahydro-2H-pyran. nih.gov The resulting diol was then oxidized to the dicarboxylic acid. nih.gov

Synthesis of (4Z,8E)-, (4E,8E)-, and (4E,8Z)-Tetradeca-4,8-dien-1-yl Acetates: The total synthesis of four possible isomers of tetradeca-4,8-dien-1-yl acetate and their corresponding alcohols was achieved through stereoselective routes. researchgate.net The syntheses strategically employed Wittig coupling reactions for the (Z,E)- and (Z,Z)-isomers and the alkylation of terminal alkynes for the (E,E)- and (E,Z)-isomers, demonstrating how different key reactions can be chosen to control the stereochemical outcome. researchgate.net

Development of Hybrid Molecules Incorporating Dienoic Acid Fragments

The strategic design of hybrid molecules, which covalently link two or more distinct pharmacophores, has emerged as a powerful approach in medicinal chemistry. This strategy aims to create novel chemical entities with potentially enhanced biological activity, improved selectivity, or novel mechanisms of action. In the context of dienoic acids, researchers have explored the synthesis of hybrid structures by combining dienoic acid fragments, such as those from (5Z,9Z)-tetradeca-5,9-dienedioic acid, with other biologically active scaffolds like steroids, triterpenoids, and fullerenes. mdpi.commdpi.comresearchgate.net

A key synthetic precursor for many of these hybrids is (5Z,9Z)-tetradeca-5,9-dienedioic acid, which can be synthesized via a titanium-catalyzed homo-cyclomagnesiation of the tetrahydropyran (B127337) ether of hepta-5,6-dien-1-ol. sciforum.netmdpi.com This reaction forms a magnesacyclopentane intermediate, which upon hydrolysis and subsequent oxidation, yields the desired dicarboxylic acid. sciforum.netnih.gov This diacid serves as a versatile linker to be coupled with other molecules.

One avenue of research has focused on creating hybrid molecules by combining dienoic acids with steroids and triterpenoids, such as lithocholic acid and oleanolic acid. mdpi.commdpi.com

For instance, hybrid molecules have been synthesized based on lithocholic acid and (5Z,9Z)-tetradeca-5,9-dienedioic acid. mdpi.comnih.gov The synthesis can proceed through two main routes: 3-O-acylation of the lithocholic acid or modification of its carboxyl group at the C-24 position. mdpi.comnih.gov Condensation of the dienoic acid with lithocholic acid derivatives using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of N,N-4-dimethylaminopyridine (DMAP) has proven effective. mdpi.comnih.gov These resulting hybrid molecules have demonstrated significant in vitro inhibitory activity against human topoisomerase I, in some cases two to four times higher than the well-known inhibitor camptothecin. mdpi.comnih.gov

Similarly, a series of synthetic analogues were created by linking an oleanolic acid fragment with (5Z,9Z)-tetradeca-5,9-dienecarboxylic acid. mdpi.comnih.gov In these structures, the oleanolic acid fragment was connected via an amide bond to various amines and through an ester bond to the dienoic acid. mdpi.comnih.gov The synthesis of these complex hybrids showcases a strategy to potentially enhance cytotoxicity against tumor cell lines. mdpi.com Research has shown that these hybrid compounds can induce apoptosis and exhibit genotoxicity in cancer cell cultures. mdpi.comnih.gov

| Compound | Jurkat (IC₅₀ µM/L) | K562 (IC₅₀ µM/L) | U937 (IC₅₀ µM/L) | HEK293 (IC₅₀ µM/L) | Reference |

|---|---|---|---|---|---|

| Compound 9a | 4.5 | 3.1 | 2.8 | 26.17 | mdpi.com |

Another innovative approach involves the conjugation of dienoic acids with carbon nanostructures, specifically fullerene C60. researchgate.netnih.gov New hybrid methanofullerenes have been synthesized by reacting fullerene C60 with malonic acid esters containing 5Z,9Z-dienoic acid fragments under Bingel-Hirsch conditions. researchgate.netnih.gov The covalent attachment of the dienoic acid macrodiolides to the fullerene molecule was found to significantly enhance the cytotoxic effect compared to the original macrodiolide, with increases ranging from 5 to 170 times. researchgate.net These fullerene-based hybrids have been shown to be effective inducers of apoptosis and to exert a phase-specific cytotoxic effect during the S and G2 phases of the cell cycle. researchgate.net

The introduction of an adamantane (B196018) fragment into drug structures is a known strategy to increase lipophilicity and improve pharmacological properties. sciforum.net Following this principle, a hybrid molecule was synthesized by creating an amide linkage between (5Z,9Z)-eicosa-5,9-dienoic acid and 1-aminoadamantane. sciforum.net The synthesis involved the reaction of the dienoic acid with 1-aminoadamantane in the presence of EDC·HCl and DMAP. sciforum.net The resulting amide, (5Z,9Z)-N-(adamantan-1-yl)eicosa-5,9-dienamide, was identified as a promising inducer of apoptosis in tumor cells. sciforum.net

| Cell Line | IC₅₀ (µM) ± SE | Reference |

|---|---|---|

| Jurkat | 1.58 ± 0.05 | sciforum.net |

| K562 | 2.20 ± 0.07 | sciforum.net |

| HEK293 | 3.10 ± 0.11 | sciforum.net |

The development of these diverse hybrid molecules underscores a versatile and promising strategy in medicinal chemistry, where the unique properties of dienoic acids are combined with other pharmacophores to create novel compounds with significant biological potential. mdpi.commdpi.comsciforum.net

Advanced Analytical and Characterization Methodologies for Tetradecadienoic Acids

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of organic molecules like tetradecadienoic acids. Both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR spectra reveal the chemical environment of protons within the molecule. For a tetradecadienoic acid, characteristic signals would include those for the vinyl protons of the double bonds, the protons adjacent to the carbonyl group of the carboxylic acid, the methylene (B1212753) protons along the aliphatic chain, and the terminal methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals provide information about the connectivity of atoms and the stereochemistry of the double bonds. For instance, the coupling constants for vinyl protons can help distinguish between cis (Z) and trans (E) isomers.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in tetradeca-3,13-dienoic acid would produce a distinct signal. Key resonances would include the carbonyl carbon of the carboxylic acid, the sp² hybridized carbons of the two double bonds, and the sp³ hybridized carbons of the methylene and methyl groups in the aliphatic chain. The chemical shifts of the olefinic carbons can also provide insights into the geometry of the double bonds.

Published NMR data for related tetradecadienoic acid derivatives, such as (5Z,9Z)-tetradeca-5,9-diene-1,14-diol, show characteristic signals that can be extrapolated to understand the spectra of this compound. mdpi.com For example, in a CDCl₃ solvent, the ¹H NMR signals for protons on double bonds typically appear in the range of δ 5.3-5.4 ppm, while the ¹³C NMR signals for the carbons of the double bonds are observed around δ 128-131 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Tetradecadienoic Acid Derivative

| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| CH=CH | 5.38-5.44 (m) | 128.6 (C-10), 128.9 (C-9), 130.5 (C-5), 130.6 (C-6) |

| CH₂-COOH | 2.38 (t, J = 7.2 Hz) | 179.57 (C-1) |

| CH₂ adjacent to double bonds | 2.03-2.15 (m) | 26.5 (C-11), 27.3 (C-7,8), 27.40 (C-4) |

| Aliphatic CH₂ | 1.28-1.33 (m) | 24.6 (C-3), 28.99 (C-12), 29.69 (C-13) |

| CH₃ | 0.91 (t, J = 6.8 Hz) | 14.1 (C-16) |

| Data adapted from a study on a C16 dienoic acid for illustrative purposes. rsc.org |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. When coupled with liquid chromatography (LC-MS or UPLC-MS), it becomes a powerful tool for separating and identifying components in a mixture.

For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight (224.34 g/mol ). nih.gov High-resolution mass spectrometry (HRMS), such as that performed on a Quadrupole Time-of-Flight (Q-TOF) instrument, can determine the elemental composition of the molecule with high accuracy. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves inducing the fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to locate the positions of the double bonds. For fatty acids, common fragmentation patterns involve cleavages along the aliphatic chain.

In the context of analyzing complex biological samples, techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) are employed for comprehensive metabolite profiling. nih.govscielo.brresearchgate.net This approach allows for the separation of various fatty acids and their isomers, followed by their identification based on accurate mass measurements and fragmentation data. nih.govscielo.brresearchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

For this compound, the IR spectrum would show characteristic absorption bands for the following functional groups:

O-H stretch of the carboxylic acid group, which would appear as a broad band in the region of 2500-3300 cm⁻¹.

C=O stretch of the carbonyl group in the carboxylic acid, which would be a strong, sharp peak around 1700-1725 cm⁻¹.

C=C stretch of the alkene double bonds, typically appearing around 1640-1680 cm⁻¹. The intensity of this peak can be variable.

=C-H stretch of the vinyl hydrogens, which would be observed just above 3000 cm⁻¹.

C-H stretches of the aliphatic methylene and methyl groups, appearing just below 3000 cm⁻¹.

The presence and position of these bands in an IR spectrum can confirm the presence of the carboxylic acid and alkene functional groups, consistent with the structure of this compound. nih.gov

Mass Spectrometry (MS, LC-MS, UPLC-Q-TOF-MS) and Fragmentation Analysis

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for isolating and purifying this compound from reaction mixtures or natural sources, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are widely used for the separation, identification, and quantification of fatty acids. researchgate.netoiv.intscielo.br These techniques utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For the analysis of tetradecadienoic acids, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic or acetic acid. nih.govnih.gov UPLC systems use smaller particle sizes in the column, allowing for higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. lcms.czmdpi.com

The detection of tetradecadienoic acids in HPLC and UPLC can be achieved using various detectors, including UV detectors (as the carboxylic acid and double bonds have some UV absorbance) and, more powerfully, mass spectrometers (LC-MS and UPLC-MS). nih.govscielo.brresearchgate.netwalshmedicalmedia.comgoogle.comresearchgate.net

Table 2: Example of a UPLC Gradient for Fatty Acid Analysis

| Time (min) | Solvent A (%) (Water + 0.1% Formic Acid) | Solvent B (%) (Acetonitrile + 0.1% Formic Acid) |

| 0-5 | 98 | 2 |

| 5-27 | 94 | 6 |

| 27-30 | 90 | 10 |

| 30-32 | 85 | 15 |

| 32-38 | 75 | 25 |

| 38-41 | 48 | 52 |

| 41-51 | 36 | 64 |

| 51-85 | 2 | 98 |

| Data adapted from a UPLC-QTOF-MS/MS based metabolomics study for illustrative purposes. nih.gov |

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. bibliotekanauki.pl For the analysis of fatty acids like this compound, they are typically first converted into more volatile ester derivatives, most commonly fatty acid methyl esters (FAMEs), through a process called derivatization. jfda-online.com

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. The separation is based on the different boiling points and affinities of the compounds for the stationary phase. Different isomers of tetradecadienoic acid methyl esters can often be separated using specialized GC columns.

The detector most commonly used in conjunction with GC for fatty acid analysis is a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). jfda-online.com GC-MS provides both retention time data for identification and mass spectra for structural confirmation. jfda-online.com

Column Chromatography (Silica Gel, Sephadex)

Column chromatography is a fundamental and widely used purification technique in lipid chemistry for separating fatty acids based on their physicochemical properties, such as polarity and size. researchgate.net The choice of stationary phase (the adsorbent) and mobile phase (the eluent) is critical for achieving effective separation.

Silica (B1680970) Gel Chromatography: Silica gel is a polar adsorbent that is extensively used for the separation of nonpolar and medium-polar compounds, including fatty acids. researchgate.net The separation principle is based on the polarity of the molecules. More polar compounds interact more strongly with the polar silica gel and therefore elute more slowly, while less polar compounds travel down the column more quickly. For fatty acids, factors like chain length, the number of double bonds, and the presence of other functional groups (like hydroxyl groups) influence their polarity. In the context of separating isomers of tetradecadienoic acid, while challenging, differences in the spatial arrangement of the double bonds can lead to slight variations in polarity, enabling separation with carefully optimized solvent systems (mobile phase). nih.gov The process often involves a gradient elution, where the polarity of the mobile phase is gradually increased to sequentially elute compounds of increasing polarity. researchgate.netscielo.br

Sephadex Chromatography: Sephadex is a brand of cross-linked dextran (B179266) gel used in size-exclusion chromatography (SEC). sigmaaldrich.com Sephadex LH-20, a lipophilic version, is particularly suitable for separating lipids and other small molecules in organic solvents. scielo.brsoton.ac.uk The separation principle of SEC is based on the molecular size and shape of the analytes. Larger molecules are excluded from the pores of the gel beads and thus travel through the column faster, eluting first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. This technique can be effective in separating fatty acids of different chain lengths or removing small impurities from a fatty acid sample. cerealsgrains.org It is often used as a subsequent purification step after initial fractionation by methods like silica gel chromatography. researchgate.netscielo.br

| Technique | Stationary Phase | Principle of Separation | Typical Mobile Phase System | Application for Tetradecadienoic Acids |

|---|---|---|---|---|

| Adsorption Chromatography | Silica Gel fishersci.no | Polarity. More polar molecules adsorb more strongly and elute later. researchgate.net | Gradient of nonpolar to polar solvents (e.g., hexane-ethyl acetate (B1210297), petroleum ether-ethyl acetate). scielo.brrsc.org | Separation from other lipids of different polarity; potential for isomer separation based on subtle polarity differences. |

| Size-Exclusion Chromatography (SEC) | Sephadex LH-20 soton.ac.uk | Molecular Size. Larger molecules are excluded from gel pores and elute first. sigmaaldrich.com | Organic solvents like methanol (B129727), ethanol (B145695), or chloroform-methanol mixtures. researchgate.net | Separation from compounds of significantly different molecular weight; polishing step to remove small molecule impurities. |

Urea (B33335) Inclusion Complex Formation for Isomer Separation

Urea inclusion complex formation is a powerful, non-chromatographic technique used for the bulk separation of fatty acids based on their molecular shape, particularly for separating saturated from unsaturated fatty acids and for fractionating geometric isomers. biofueljournal.compjsir.org The principle relies on the ability of urea molecules to crystallize in a hexagonal lattice that forms a long, cylindrical channel. researchgate.net

Linear molecules, such as saturated and trans-unsaturated fatty acids, have a straight-chain conformation that allows them to fit snugly within these channels, forming stable crystalline inclusion complexes (also called adducts). pjsir.orggoogle.com In contrast, cis-unsaturated fatty acids have a "kink" in their hydrocarbon chain at the site of the double bond, which makes them bulkier and generally prevents them from entering the urea channel.

This difference in geometric configuration is exploited for separation. When a mixture of fatty acid isomers is dissolved in a solvent like methanol or ethanol and treated with urea, the linear isomers are preferentially incorporated into the urea crystals and precipitate out of the solution. biofueljournal.comgerli.com The less linear, bulkier cis isomers remain in the liquid filtrate. The solid urea complex can then be separated by filtration, and the complexed fatty acids can be recovered by dissolving the urea in water and extracting with a nonpolar solvent. gerli.com This method has been successfully used to separate (3E,5Z)-alkadienoates from other geometric isomers. ebi.ac.ukresearchgate.net

| Component | Description | Key Parameters |

|---|---|---|

| Fatty Acid Mixture | A solution containing different isomers of fatty acids (e.g., trans and cis isomers of tetradecadienoic acid). | The initial concentration and composition of the fatty acid mixture. |

| Urea | The host molecule that forms a crystalline channel structure. biofueljournal.com | The ratio of urea to fatty acids is a critical factor influencing the efficiency and selectivity of the separation. gerli.com |

| Solvent | Typically methanol or ethanol, used to dissolve both the urea and the fatty acids. gerli.com | The ratio of solvent to fatty acids affects crystallization. biofueljournal.com |

| Temperature | Crystallization is often carried out at reduced temperatures (e.g., room temperature down to 0°C) to promote complex formation. gerli.com | Lower temperatures can increase the yield of the complex. |

| Separation Outcome | Solid Phase (Crystalline Complex): Enriched with linear isomers (saturated and trans-unsaturated fatty acids). google.comLiquid Phase (Filtrate): Enriched with non-linear isomers (cis-unsaturated fatty acids). google.com |

Advanced Characterization in Complex Biological Matrices (e.g., Urine, Plasma)

The detection and quantification of tetradecadienoic acid and other very long-chain fatty acids (VLCFA) in biological fluids like plasma and urine are essential for diagnosing certain inherited metabolic disorders and for metabolic profiling studies. nih.govamc.nltestcatalog.org The concentrations are typically very low, and the matrices are highly complex, necessitating highly sensitive and specific analytical methods, most commonly gas chromatography-mass spectrometry (GC-MS). creative-proteomics.com

Sample Preparation and Extraction: Fatty acids in plasma and urine are often present as esters in complex lipids (e.g., triglycerides, phospholipids) or as acylcarnitines. nih.govhmdb.ca An initial hydrolysis step (typically acidic or basic) is required to release the free fatty acids. testcatalog.org This is followed by liquid-liquid extraction, commonly using a solvent like hexane, to isolate the lipids from the aqueous matrix. testcatalog.org Stable isotope-labeled internal standards, such as deuterium-labeled fatty acids, are added at the beginning of the process to ensure accurate quantification by correcting for any loss during sample preparation. amc.nltestcatalog.org

Derivatization: Free fatty acids are polar and not sufficiently volatile for GC analysis. nih.gov Therefore, they must be converted into more volatile, non-polar ester derivatives. A common method is derivatization with pentafluorobenzyl (PFB) bromide to form PFB esters. testcatalog.orgnih.gov This derivatization not only improves chromatographic properties but also significantly enhances sensitivity for detection by GC-MS using negative chemical ionization. nih.gov

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the fatty acid esters are separated based on their boiling points and polarity on a long capillary column. nih.gov The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for definitive identification and quantification, even in a complex mixture. jsbms.jp This approach is sensitive enough to detect elevated levels of VLCFA in plasma, which can be biomarkers for genetic disorders like X-linked adrenoleukodystrophy (X-ALD) and peroxisomal biogenesis disorders. testcatalog.orgcreative-proteomics.comnewcastle-hospitals.nhs.uk

| Step | Procedure | Purpose |

|---|---|---|

| 1. Internal Standard Spiking | Addition of known quantities of stable isotope-labeled fatty acids (e.g., deuterium-labeled) to the sample. amc.nl | To enable accurate quantification by correcting for analyte loss during sample processing. testcatalog.org |

| 2. Hydrolysis | Acidic or basic hydrolysis of the biological sample (plasma, urine). testcatalog.org | To release free fatty acids from complex lipids like triglycerides and phospholipids. |

| 3. Extraction | Liquid-liquid extraction using a nonpolar solvent (e.g., hexane). testcatalog.org | To isolate the fatty acids from the aqueous biological matrix. |

| 4. Derivatization | Reaction of fatty acids with a derivatizing agent, such as pentafluorobenzyl (PFB) bromide. testcatalog.orgnih.gov | To convert polar fatty acids into volatile, non-polar esters suitable for GC analysis and to enhance detection sensitivity. |

| 5. GC-MS Analysis | Separation of PFB esters on a capillary GC column followed by detection and fragmentation in a mass spectrometer. nih.gov | To separate, identify, and quantify individual fatty acids based on retention time and mass spectrum. jsbms.jp |

Future Research Directions and Unexplored Avenues for Tetradecadienoic Acid

Development of Novel Synthetic Analogues with Targeted Biological Activities

Currently, there is a notable lack of published research on the synthesis and biological activity of analogues specifically derived from Tetradeca-3,13-dienoic acid. However, the broader field of dienoic acid research offers a roadmap for future investigations. For instance, extensive work has been done on synthetic analogues of other tetradecadienoic acid isomers, such as (5Z,9Z)-tetradeca-5,9-dienedioic acid. nih.gov Researchers have successfully synthesized hybrid molecules by linking this dienoic acid with other bioactive compounds, like lithocholic acid, to create novel molecules with potential anticancer activities. nih.govmdpi.com These hybrid molecules have demonstrated significant in vitro inhibitory activity against human topoisomerase I, an enzyme crucial for DNA replication and a key target in cancer therapy. nih.gov

Future research on this compound could follow a similar path. The development of synthetic analogues could involve:

Esterification and Amidation: Creating a library of ester and amide derivatives to explore how modifications at the carboxylic acid group influence biological activity.

Hybrid Molecule Synthesis: Conjugating this compound with other molecules known for their therapeutic properties, such as steroids or existing anticancer drugs, to potentially enhance efficacy or introduce novel mechanisms of action. nih.govmdpi.com

Structural Modification: Introducing various functional groups at different positions along the fatty acid chain to probe structure-activity relationships.

These synthetic efforts would be foundational in exploring the therapeutic potential of this compound derivatives, particularly in areas like oncology where other dienoic acids have shown promise. nih.govmdpi.com

In-depth Mechanistic Elucidation of Cellular and Molecular Interactions

The cellular and molecular interactions of this compound are entirely uncharacterized. Understanding these mechanisms is paramount to uncovering its physiological and pathological roles. Research on analogous compounds provides a framework for what these investigations might entail. For example, studies on other polyunsaturated fatty acids have revealed their involvement in critical cellular processes, including the regulation of membrane fluidity, modulation of enzyme activity, and serving as precursors for signaling molecules. gerli.com

Future mechanistic studies on this compound should aim to:

Identify Protein Targets: Utilizing techniques such as affinity chromatography and mass spectrometry to identify specific proteins that bind to this compound.

Investigate Enzyme Inhibition: Screening its effects on key enzymes involved in lipid metabolism and cell signaling, such as cyclooxygenases, lipoxygenases, and topoisomerases. nih.govresearchgate.net

Analyze Effects on Cell Membranes: Studying how it incorporates into cellular membranes and influences their physical properties and the function of membrane-bound proteins.

Explore Signaling Pathways: Investigating its impact on major signaling pathways that regulate cell growth, inflammation, and apoptosis, drawing inspiration from studies on other dienoic acids that have been shown to induce apoptosis in cancer cell lines. nih.govnih.gov

Detailed research in this area will be crucial to understanding the fundamental biology of this compound and identifying potential therapeutic targets.

Investigation of Unidentified Metabolic Intermediates and Pathways

The metabolic fate of this compound is currently unknown. Research into the metabolism of other polyunsaturated fatty acids has revealed complex pathways involving elongation, desaturation, and beta-oxidation. nih.govresearchgate.net For instance, the metabolism of certain dihydroxyeicosatetraenoic acids has been shown to proceed via beta-oxidation from the carboxyl terminus, a process that generates a series of shorter-chain fatty acid intermediates. nih.gov

To map the metabolic landscape of this compound, future studies should focus on:

In Vitro and In Vivo Metabolic Studies: Incubating the compound with liver microsomes, cultured cells, or administering it to animal models to identify metabolic products.

Metabolite Identification: Employing advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate and identify the chemical structures of its metabolites.

Enzyme Identification: Identifying the specific enzymes responsible for its metabolism, which could include acyl-CoA synthetases, desaturases, and enzymes of the beta-oxidation pathway.

Pathway Elucidation: Piecing together the sequence of metabolic reactions to construct its complete metabolic pathway.

Uncovering these pathways will not only enhance our understanding of lipid metabolism but may also reveal novel bioactive metabolites with their own distinct functions.

Exploration of Additional Natural Sources and their Ecological Significance

While the existence of this compound is documented epa.gov, its natural sources have not been extensively explored. Polyunsaturated fatty acids are widespread in nature, found in plants, marine organisms, and microorganisms. mdpi.com Some dienoic acids are known to act as pheromones in insects, playing a crucial role in their chemical communication and reproductive behaviors. researchgate.net

Future research should aim to:

Screen a Wide Range of Organisms: Systematically analyze extracts from diverse flora and fauna, including marine invertebrates, plants from unique ecosystems, and various microbial strains, to identify natural sources of this compound.

Investigate its Ecological Role: Once a natural source is identified, studies should be conducted to understand the compound's function within that ecosystem. For example, if found in an insect, its role as a pheromone or defensive compound should be investigated.

Explore Biosynthetic Pathways: In organisms that produce this fatty acid, genetic and biochemical studies could elucidate the enzymatic machinery responsible for its synthesis.

Discovering the natural origins and ecological roles of this compound would provide significant insights into its evolutionary context and potential applications inspired by nature.

Application of Advanced Computational Chemistry and Modeling in Dienoic Acid Research

Computational chemistry and molecular modeling are powerful tools for predicting the properties and interactions of molecules, thereby guiding experimental research. kallipos.grsiftdesk.org For other dienoic acids, computational studies have been used to understand their three-dimensional structure, reactivity, and interactions with biological targets. mdpi.com

For this compound, computational approaches could be applied to:

Predict Molecular Properties: Calculate its physicochemical properties, such as its three-dimensional conformation, electronic structure, and lipophilicity, which are crucial for understanding its behavior in biological systems.

Model Interactions with Proteins: Use molecular docking and molecular dynamics simulations to predict how it might bind to and modulate the activity of key protein targets, such as enzymes and receptors.

Design Novel Analogues: Computationally design and evaluate new synthetic analogues with potentially enhanced biological activity or improved pharmacokinetic properties before undertaking their synthesis.

The integration of computational and experimental approaches will be essential to accelerate research on this compound and to rationally design new molecules with desired functions.

Data Tables

Table 1: Investigated Biological Activities of Related Dienoic Acids

| Dienoic Acid Derivative | Biological Activity Investigated | Research Findings |

| (5Z,9Z)-Tetradeca-5,9-dienedioic acid-lithocholic acid hybrids | Anticancer activity | In vitro inhibition of human topoisomerase I nih.gov |

| (5Z,9Z)-Dienoic acids | Anticancer, antibacterial, antiviral | Exhibit a wide range of biological activities researchgate.net |

| Trienoic acid derivatives | Cytotoxic activity | Showed moderate cytotoxicity against various tumor cell lines nih.gov |

Table 2: Potential Research Techniques for this compound

| Research Area | Potential Techniques |

| Synthesis of Analogues | Esterification, Amidation, Hybrid molecule synthesis |

| Mechanistic Studies | Affinity chromatography, Mass spectrometry, Enzyme inhibition assays |

| Metabolism Investigation | HPLC, Mass spectrometry, In vitro and in vivo metabolic studies |

| Natural Source Exploration | Gas chromatography-mass spectrometry (GC-MS), NMR spectroscopy |

| Computational Modeling | Molecular docking, Molecular dynamics simulations, DFT calculations |

Q & A

Q. How can researchers ethically address conflicts between proprietary synthesis methods and open science?

- Guidance : Cite patents (e.g., USPTO, Espacenet) while adhering to fair-use principles. For proprietary constraints, publish derivative methodologies with clear modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.